3-methyl-7-((2-(4-nitrophenyl)-2-oxoethyl)thio)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one
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Description
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine derivatives are a class of heterocyclic compounds that have been widely studied due to their extensive therapeutic uses . They are synthesized by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine .
Synthesis Analysis
The synthesis of 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine derivatives has been reported by Foroughifar et al. They treated Schiff’s bases, obtained by reaction of 5-substituted 4-amino-1,2,4-triazole-3-thiols with appropriate benzaldehydes in acetic acid, with ethyl chloroacetate .Molecular Structure Analysis
The structure of these compounds is characterized by a five-membered triazole ring fused with a six-membered thiadiazine ring .Chemical Reactions Analysis
The reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine has been used to synthesize a series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can be determined using various spectroscopic methods such as UV, FT-IR, 13 C-NMR, and 1 H-NMR .Mechanism of Action
Target of Action
The compound “3-methyl-7-((2-(4-nitrophenyl)-2-oxoethyl)thio)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one” belongs to the class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines . These compounds are known to interact with a variety of targets, including enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase
Mode of Action
The mode of action of this compound is likely to involve interactions with its target proteins, leading to changes in their activity. The hydrogen bond accepting and donating characteristics of the triazolothiadiazine core allow it to make specific interactions with different target receptors . .
Biochemical Pathways
The biochemical pathways affected by this compound would depend on its specific targets. Given the range of enzymes that 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines can inhibit , it’s plausible that this compound could affect multiple pathways.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been conducted for the class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines , which could provide insights into the likely pharmacokinetic properties of this compound.
Result of Action
The result of this compound’s action would depend on its specific targets and the biochemical pathways it affects. Compounds in the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine class have been associated with a range of pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and antitubercular effects . .
Future Directions
Properties
IUPAC Name |
3-methyl-7-[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N5O4S2/c1-7-11(20)17-12(15-14-7)24-13(16-17)23-6-10(19)8-2-4-9(5-3-8)18(21)22/h2-5H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEHVMWNUTQSINF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N(C1=O)N=C(S2)SCC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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